(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid
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Description
(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a chlorophenyl group, an amino group, and an oxobutenoic acid moiety, which contribute to its unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, analogues of GABA, which include (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids, have been synthesized from 4-chloroacetophenone. These compounds serve as conformationally restricted analogues of baclofen, a known therapeutic agent. The synthesis process demonstrates the potential of these compounds to be used as precursors for radiolabelled baclofen of high specific activity .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray structural analysis. The structure is characterized by short intramolecular hydrogen bonds and a cis conformation between certain protons, as confirmed by both NMR and X-ray analysis. The crystal structure reveals intermolecular hydrogen bonding that links molecules into zigzag chains, resulting in a dendrimer-like structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to interact with DNA and exhibit biological activities. The interaction with DNA suggests an intercalative binding mode, which is significant for understanding the compound's potential as a therapeutic agent. Moreover, the compound's antioxidant activity has been compared to that of ascorbic acid, indicating its capability to act as an effective radical scavenger .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The presence of the carboxylic and amino groups suggests that they may exhibit both acidic and basic properties. The luminescence properties of related lanthanide complexes, which include solid rare earth complexes with (Z)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid, have been studied, showing strong luminescence peaks. This indicates that the compound's derivatives could have applications in materials science, particularly in the development of luminescent materials .
Scientific Research Applications
Neuroprotective Potential and Enzyme Inhibition
(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid has been studied for its potential as a neuroprotective agent through the inhibition of kynurenine-3-hydroxylase. This enzyme plays a role in the metabolic pathway of tryptophan, which is significant in neurodegenerative diseases. Compounds like (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid are potent inhibitors of this enzyme, indicating their potential therapeutic applications in protecting neuronal cells (Drysdale et al., 2000).
Anti-inflammatory and Analgesic Properties
This compound has been linked to moderate anti-inflammatory, analgesic, and antimicrobial activities. It's part of a broader series of 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids, showcasing its versatile biological activities, which might be useful in developing new treatments for various conditions (Пулина et al., 2009).
Role in Molecular Structure Formation
(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid contributes to the formation of specific molecular structures. Studies have shown that in certain compounds, intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure. These compounds, including ones similar to (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid, form flat ribbons linked by hydrogen bonds, which are significant in the formation of crystalline structures and potentially in the development of new materials (Lo & Ng, 2009).
properties
IUPAC Name |
(Z)-4-(3-chloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOUGYIWJRLKT-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)maleamic acid | |
CAS RN |
18196-80-0 |
Source
|
Record name | NSC62644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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